molecular formula C14H20BNO4 B567178 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 1309981-37-0

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B567178
CAS No.: 1309981-37-0
M. Wt: 277.127
InChI Key: PIZVNHYTAHMGDO-UHFFFAOYSA-N
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Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a versatile organoboron reagent primarily valued in medicinal and synthetic chemistry for its role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules, including active pharmaceutical ingredients (APIs) and molecular scaffolds for drug discovery . The picolinate core provides a nitrogen-containing heterocycle, a common pharmacophore in many therapeutics, while the pinacol boronate ester group acts as a stable and reactive handle for coupling with various aryl or vinyl halides. Research into analogous boron-containing compounds has shown significant promise in the development of inhibitors for specific biological targets, such as in the study of compounds active against the MCF7 breast cancer cell line . Furthermore, the diverse biological activities of boron compounds are often attributed to the boron atom's unique ability to interact with biomolecules, making such derivatives valuable tools in probing biological mechanisms and designing new therapeutic agents . This compound is intended for research applications only and is a key building block for scientists developing novel molecules in chemical and pharmaceutical laboratories.

Properties

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-8-7-9-11(16-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZVNHYTAHMGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694459
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-37-0
Record name 2-Pyridinecarboxylic acid, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B2_2Pin2_2 and reductive elimination to yield the boronate ester. Key components include:

  • Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl2_2(dppf)) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3_3)4_4).

  • Base : Potassium acetate (KOAc) or sodium carbonate to neutralize HBr byproducts.

  • Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO), often in a 20:1 ratio to enhance solubility and reaction efficiency.

Optimized Protocol

A representative procedure involves heating ethyl 6-bromopicolinate (1.937 mmol) with B2_2Pin2_2 (1.2 equiv), PdCl2_2(dppf) (5 mol%), and KOAc (2 equiv) in dioxane/DMSO (20:1) at 90°C under argon for 3 hours. Workup includes extraction with dichloromethane, washing with saturated NaHCO3_3, and purification via flash chromatography to isolate the product in near-quantitative yield.

Table 1: Comparative Miyaura Borylation Conditions

PrecursorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Ethyl 6-bromopicolinatePdCl2_2(dppf) (5)Dioxane/DMSO903~100
Methyl 6-bromopicolinatePd(PPh3_3)4_4 (10)Dioxane801285

Diazonium Salt-Mediated Boronation

An alternative route employs diazonium intermediates derived from ethyl 6-aminopicolinate, though this method is less common due to precursor availability.

Reaction Sequence

  • Diazotization : Treatment of ethyl 6-aminopicolinate with NaNO2_2 and HCl in MeOH/H2_2O at 0–5°C generates a diazonium salt.

  • Boronation : Subsequent reaction with B2_2Pin2_2 in methanol at 20°C for 1 hour affords the boronate ester via radical or electrophilic trapping mechanisms.

Challenges and Yields

While this method avoids precious metal catalysts, it requires stringent temperature control and yields are moderate (85%). Additionally, the instability of diazonium salts necessitates rapid processing, limiting scalability.

Scalability and Industrial Considerations

Gram-scale synthesis has been demonstrated for analogous compounds, achieving >80% yield using Miyaura borylation. Critical factors include:

  • Catalyst Loading : Reduced Pd concentrations (1–2 mol%) with ligand optimization (e.g., XPhos) enhance cost efficiency.

  • Solvent Recycling : Dioxane recovery via distillation improves sustainability.

  • Purification : Flash chromatography on silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Emerging Methodologies and Innovations

Recent advances explore:

  • Microwave-Assisted Borylation : Reducing reaction times to <1 hour with comparable yields.

  • Flow Chemistry : Continuous processing for safer handling of exothermic steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown promise in the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to compounds with enhanced biological activity.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have reported that similar compounds with dioxaborolane groups can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antimicrobial properties against pathogens
Enzyme InhibitionPotential inhibitor of enzymes related to disease

Organic Synthesis

The compound serves as a useful building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki coupling. This is particularly valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Reactions
In synthetic organic chemistry, this compound has been utilized to synthesize various biaryl compounds through palladium-catalyzed cross-coupling reactions. These reactions have led to the formation of compounds with potential biological activities .

Material Science

The compound's unique properties can be leveraged in material science for the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development
Research has demonstrated that incorporating dioxaborolane derivatives into polymer systems can improve their mechanical strength and thermal resistance. This application is particularly relevant in the production of high-performance materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds. The boronic ester group also allows for easy functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

The reactivity and applications of boronate esters depend on substituent positions and functional groups. Below is a comparative analysis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and its analogs:

Compound Name CAS No. Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1309981-37-0 6 (boronate), 2 (ester) Ethyl ester C₁₄H₂₀BNO₄ 277.12 High-temperature stability; used in aryl-aryl couplings
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate 55613-22-4 5 (boronate), 2 (ester) Ethyl ester C₁₄H₂₀BNO₄ 277.12 Lower reactivity in meta-substituted couplings; priced at ¥321.00/g
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate 957062-72-5 4 (boronate), 2 (ester) Methyl ester C₁₃H₁₈BNO₄ 263.10 Higher reactivity in para-substituted couplings; hazard warnings (H302, H315, etc.)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde 1310383-53-9 6 (boronate), 2 (aldehyde) Aldehyde C₁₂H₁₆BNO₃ 249.08 Used in nucleophilic additions; 5 suppliers
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile - 6 (boronate), 2 (nitrile) Nitrile C₁₂H₁₅BN₂O₂ 238.08 Applications in cyanation reactions; 12 suppliers

Reactivity in Cross-Coupling Reactions

  • However, steric hindrance is minimized, enabling efficient coupling under mild conditions .
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The para boronate-ester arrangement enhances resonance stabilization, increasing reactivity in Suzuki reactions. This compound often requires lower catalyst loading .
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The ortho boronate placement (relative to the ester) introduces steric challenges, necessitating higher temperatures or specialized catalysts .

Commercial Availability and Cost

  • The target compound (CAS: 1309981-37-0) is supplied by Dayang Chem (Hangzhou) Co., Ltd. , with a focus on high-purity batches for research .
  • Ethyl 5-substituted analogs are cheaper (¥321.00/g) due to simpler synthesis routes , while Methyl 4-substituted derivatives are priced higher owing to their superior reactivity .

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21BN2O4
  • Molecular Weight : 316.16 g/mol
  • CAS Number : 1426136-45-9
  • Purity : ≥97% .

The compound features a dioxaborolane moiety that is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's reactivity and stability in biological systems. It is hypothesized that the compound may act through the following mechanisms:

  • Enzyme Inhibition : The presence of the boron atom allows for interactions with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • Cellular Uptake : The ethyl group may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds containing boron can influence oxidative stress pathways within cells.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound.

  • Case Study 1 : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Case Study 2 : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis was performed:

Compound NameMolecular FormulaIC50 (µM) - Cancer CellsAntimicrobial Activity
This compoundC16H21BN2O415Effective at 10 µg/mL
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinateC14H20BNO420Moderate
Ethyl 6-(4-methoxyphenyl)-pyridineC16H17N25Not effective

Future Directions and Research Opportunities

Further research is warranted to explore:

  • Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Formulation Development : Investigating formulation strategies to enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated picolinate precursor. For example, methyl/ethyl picolinate derivatives with a bromine or iodine substituent at the 6-position are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Purification is achieved via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization, with yields ranging from 60–80% depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and ester/boronic ester integrity. The dioxaborolane group exhibits characteristic peaks at ~1.3 ppm (12H, pinacol methyl groups) .
  • IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds (e.g., ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophenyl]pyrimidine carboxylate) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Common impurities include:

  • Unreacted halogenated precursor : Detected via TLC and removed by iterative column chromatography.
  • Hydrolysis products : The dioxaborolane group is sensitive to moisture, leading to boronic acid formation. Anhydrous conditions (N₂ atmosphere, molecular sieves) and low-temperature storage (-20°C) mitigate this .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronic ester?

  • Methodological Answer : Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides.
  • Solvent/base systems : Dioxane/water (3:1) with K₂CO₃ or Cs₂CO₃ for basicity control.
  • Temperature : 80–100°C for 12–24 hours.
    A recent study achieved 92% coupling efficiency with 4-bromoacetophenone using this compound, emphasizing the need for degassed solvents to prevent boronic ester decomposition .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-couplings?

  • Methodological Answer : The electron-withdrawing ester group at the 2-position activates the pyridine ring, enhancing electrophilicity at the 6-position. Computational studies (DFT) on analogous compounds show reduced LUMO energy at the boron site, facilitating transmetallation in Suzuki reactions. Substituent effects can be quantified via Hammett σ values, with meta-substituents (e.g., COOEt) showing σₚ ≈ +0.45 .

Q. What strategies mitigate hydrolysis of the dioxaborolane group during reactions?

  • Methodological Answer : Strategies include:

  • Stabilizing agents : Addition of pinacol (1.5 eq) to scavenge water.
  • Anhydrous workup : Use of MgSO₄ or activated alumina during purification.
  • Low-temperature reactions : Conducting couplings at 0–4°C in THF to slow hydrolysis kinetics .

Q. How to resolve discrepancies in crystallographic data when analyzing derivatives of this compound?

  • Methodological Answer : Discrepancies (e.g., bond-length variations in dioxaborolane rings) require:

  • High-resolution data : Collect at synchrotron sources (λ < 1 Å) to improve precision.
  • Refinement protocols : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals, as described in SHELX system analyses .

Q. In medicinal chemistry applications, how is the boronic ester's stability assessed in biological matrices?

  • Methodological Answer : Stability is evaluated via:

  • HPLC-MS : Monitor degradation in PBS (pH 7.4) or plasma over 24 hours.
  • Competitive binding assays : Compare IC₅₀ values of the boronic ester vs. its hydrolyzed boronic acid in enzyme inhibition (e.g., proteasome or kinase targets) .

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